

An In-Depth Technical Guide to the Structural Analogs and Derivatives of Prolintane

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Compound of Interest

Compound Name: **Prolintane**

Cat. No.: **B133381**

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Executive Summary: **Prolintane**, a central nervous system stimulant developed in the 1950s, functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI).^{[1][2][3]} Its core structure, a phenylalkylpyrrolidine, has served as a scaffold for numerous analogs and derivatives, most notably the pyrovalerone cathinones. This guide provides a comprehensive technical overview of **Prolintane**'s structural relatives, detailing their pharmacological profiles, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. Quantitative data on the monoamine transporter activity of key analogs are presented, and critical signaling pathways and experimental workflows are visualized. This document is intended for researchers, scientists, and drug development professionals engaged in the study of monoamine transporter ligands.

Introduction

Prolintane (1-phenyl-2-pyrrolidinylpentane) is a synthetic stimulant first synthesized in the 1950s.^[1] It was historically marketed under trade names such as Catovit and Promotil for its ability to combat fatigue and enhance concentration.^{[1][4]} The primary mechanism of action for **Prolintane** and its analogs is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased synaptic concentrations of these catecholamines.^{[1][3][5]} This profile classifies it as a norepinephrine-dopamine reuptake inhibitor (NDRI), with a pharmacological action more akin to cocaine or methylphenidate than to releasing agents like amphetamine.^[1] While explored for therapeutic uses, including the treatment of ADHD and narcolepsy, its use was largely discontinued due to concerns over its abuse potential.^[5] The study of its structural analogs is critical for understanding the SAR of

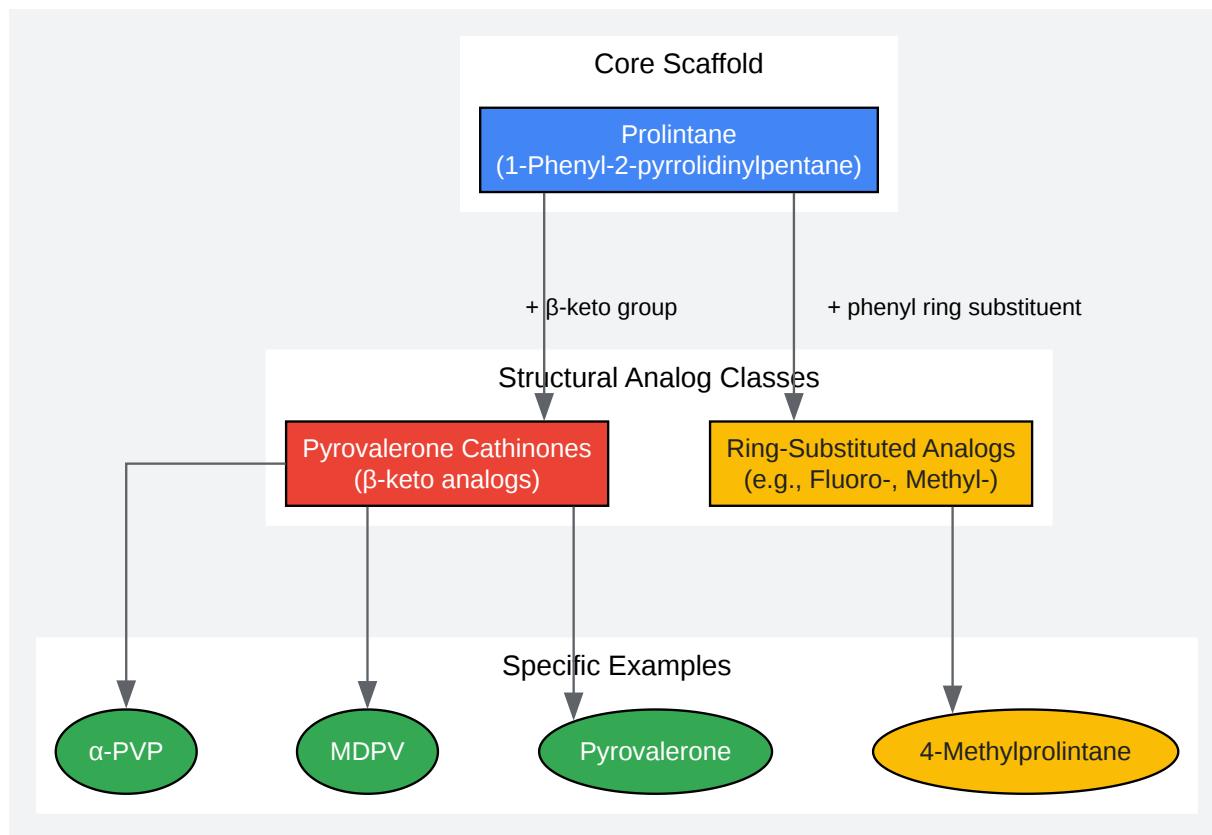
NDRIs and for the development of novel therapeutics with tailored selectivity and reduced abuse liability.

Core Structure and Key Analogs

The chemical structure of **Prolintane** consists of a phenethylamine core with a propyl group at the alpha carbon and a pyrrolidine ring incorporating the amino group.^[1] This scaffold has been systematically modified to produce a wide range of derivatives.

Key Classes of Analogs:

- Pyrovalerone Cathinones: This is the most prominent class of **Prolintane**-related compounds. They are characterized by the addition of a β -keto group (a ketone at the beta-carbon of the phenethylamine backbone). Prominent examples include α -pyrrolidinopentiophenone (α -PVP), 3,4-methylenedioxypyrovalerone (MDPV), and pyrovalerone itself.^{[3][6][7]} **Prolintane** can be considered β -keto-**prolintane** or prolintanone.^[3] These compounds are potent psychomotor stimulants often found in illicit "bath salts".^[6]
- Ring-Substituted **Prolintanes**: More recent research has focused on modifying the phenyl ring of the **Prolintane** scaffold. The addition of substituents like fluorine or methyl groups at various positions (ortho, meta, para) has been explored to modulate transporter affinity and selectivity.^[5]



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Structural relationships of **Prolintane** analogs.

Pharmacological Profile and Structure-Activity Relationships (SAR)

The defining pharmacological feature of **prolintane**-type compounds is their potent inhibition of DAT and NET, with significantly lower activity at the serotonin transporter (SERT).^{[5][7][8]} Unlike amphetamines, most pyrovalerone cathinones are pure uptake blockers and do not induce significant monoamine efflux.^[7]

Recent studies on ring-substituted **prolintane** analogs have revealed key SAR insights. Methyl or fluorine substitution on the phenyl ring generally enhances SERT inhibition potency relative to DAT, which may correlate with reduced abuse liability.^[5] Interestingly, these newer **prolintane** analogs were found to act as hybrid transporter ligands, potently inhibiting DAT and

NET while simultaneously acting as substrates that evoke serotonin release from human SERT.

[5]

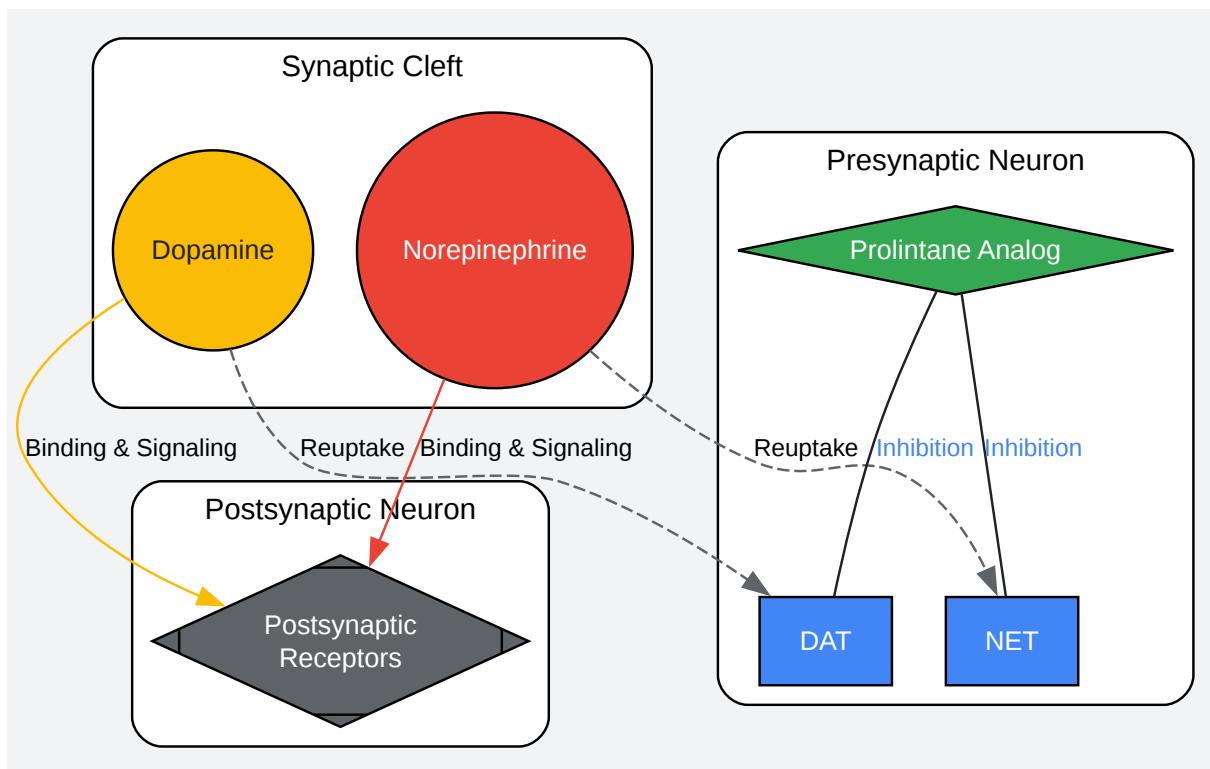
Quantitative Pharmacological Data

While precise binding and uptake inhibition data for **Prolintane** itself are not consistently reported in publicly accessible literature, extensive data exists for its close structural analogs.

[9] The following table summarizes the in vitro inhibitory potencies (IC_{50}) of several key pyrovalerone cathinones at human monoamine transporters.

Compound	DAT IC_{50} (μ M)	NET IC_{50} (μ M)	SERT IC_{50} (μ M)	DAT/SERT Ratio	Reference
α -PPP	0.49	0.28	>10	>20.4	[10]
α -PVP	0.02	0.03	>10	>500	[10]
Pyrovalerone	0.05	0.03	>10	>200	[10]
MDPV	0.02	0.14	>10	>500	[10]
MDPV*	0.0041	0.026	3.349	817	[8]

Note: Data from reference[8] was obtained using rat brain synaptosomes, while data from[10] used HEK293 cells expressing human transporters, which may account for variations.



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Mechanism of action for **Prolintane** analogs.

Key Experimental Methodologies

The evaluation of **Prolintane** and its derivatives relies on established protocols in medicinal chemistry and neuropharmacology.

Synthesis Protocols

Several synthetic routes to **Prolintane** have been reported. A common modern approach avoids toxic reagents like potassium cyanide used in earlier Strecker syntheses.[\[11\]](#)

Example Synthesis Route (from Allylbenzene):[\[11\]](#)[\[12\]](#)

- Epoxidation: Allylbenzene is treated with an oxidizing agent like m-CPBA in a solvent such as DCM to form 2-benzyloxirane.

- Grignard Reaction: The epoxide ring is opened using a Grignard reagent (e.g., vinyl magnesium bromide) in the presence of a copper catalyst (CuI) to introduce the required carbon chain, yielding an intermediate alcohol.
- Mitsunobu Reaction: The alcohol is reacted with succinimide, triphenylphosphine (PPh_3), and an azodicarboxylate (e.g., DIAD) in THF to install the nitrogen-containing ring precursor.
- Amide and Olefin Reduction: The resulting intermediate is treated with a strong reducing agent like lithium aluminium hydride (LiAlH_4) to reduce the amide carbonyls, followed by catalytic hydrogenation (H_2 with Pd/C) to reduce the olefin, yielding **Prolintane**.

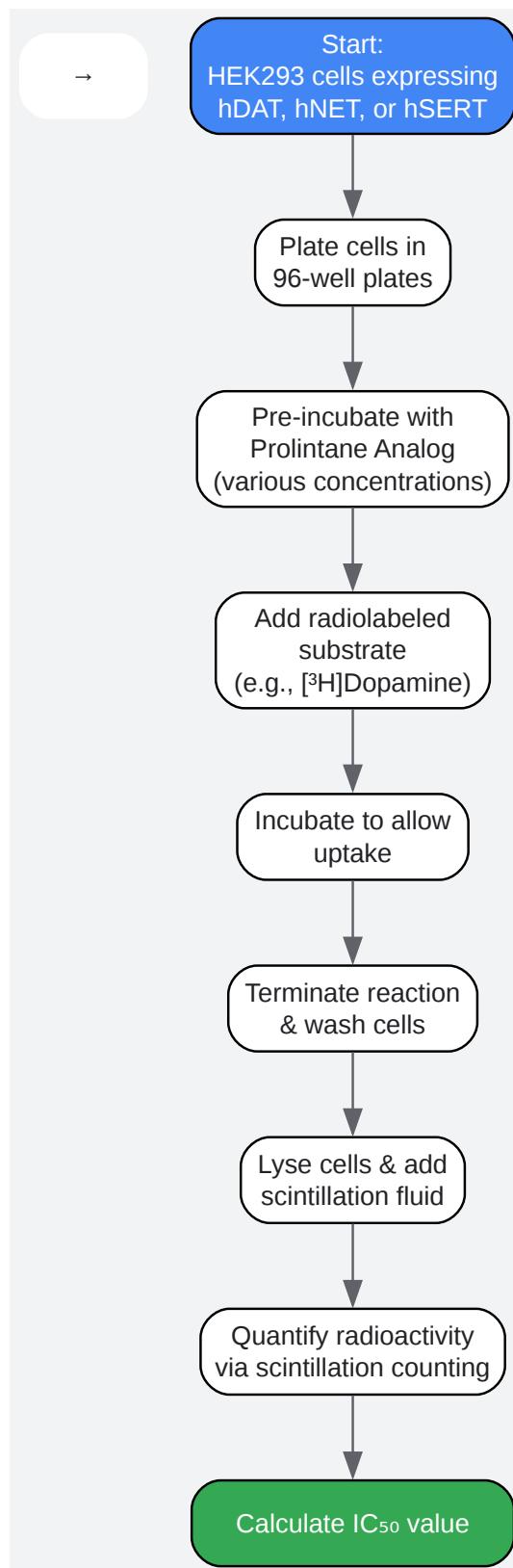
For novel ring-substituted analogs, a modified one-pot Mannich Barbier reaction has been effectively utilized.^[5]

In Vitro Pharmacological Assays

Monoamine Transporter Uptake Inhibition Assay: This assay determines the potency of a compound in blocking the reuptake of neurotransmitters.

- Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured to confluence in appropriate media.
- Assay Preparation: Cells are harvested and plated in 96-well plates. They are washed with a Krebs-HEPES buffer.
- Compound Incubation: Cells are pre-incubated for 10-20 minutes with varying concentrations of the test compound (e.g., a **Prolintane** analog).
- Radiotracer Addition: A fixed concentration of a radiolabeled substrate (e.g., [^3H]dopamine for DAT, [^3H]norepinephrine for NET) is added to each well.
- Uptake Reaction: The plates are incubated for a short period (e.g., 5-15 minutes) at room temperature or 37°C to allow for transporter-mediated uptake of the radiotracer.
- Termination and Lysis: The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiotracer. A scintillation cocktail is added to lyse the cells.

- Quantification: The amount of radiotracer taken up by the cells is quantified using a scintillation counter. Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine or GBR12909).
- Data Analysis: The data are analyzed using non-linear regression to calculate the concentration of the test compound that inhibits 50% of the specific uptake (the IC_{50} value).

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Workflow for monoamine transporter uptake assay.

Conclusion

Prolintane and its structural analogs represent a significant class of norepinephrine-dopamine reuptake inhibitors. The core phenylalkylpyrrolidine scaffold is highly amenable to modification, particularly at the β -carbon (leading to pyrovalerone cathinones) and on the phenyl ring. Structure-activity relationship studies have demonstrated that these modifications can profoundly alter potency and selectivity across the monoamine transporters. Specifically, the addition of a β -keto group often enhances potency at DAT and NET, while substitutions on the phenyl ring can modulate SERT activity, offering a potential strategy to mitigate abuse liability. [5] The discovery of hybrid activity in newer analogs—acting as both inhibitors and SERT substrates—highlights the chemical complexity and warrants further investigation. [5] Future research should focus on elucidating the molecular determinants of this hybrid activity and exploring further structural modifications to develop novel CNS therapeutics with optimized efficacy and safety profiles.

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